N-Methylcarfentanil

描述

N-甲基降咔芬太尼(盐酸盐)是一种与强效动物镇静剂咔芬太尼相关的阿片类镇痛剂。 它显著地弱效,仅比吗啡略强 . 这种化合物最初是由杨森制药公司的化学家团队在 Paul Janssen 的带领下合成的 .

准备方法

合成路线和反应条件: N-甲基降咔芬太尼的合成涉及对芬太尼结构的修饰。 芬太尼哌啶氮上连接的苯乙基被更小的甲基取代 . 由于 4-甲氧羰基产生的更高的结合亲和力,这种修饰保留了合理的阿片受体活性 .

工业生产方法: N-甲基降咔芬太尼的工业生产方法没有广泛的文献记载。 它通常在受控的实验室环境中合成,用于研究目的 .

化学反应分析

反应类型: N-甲基降咔芬太尼会经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。

还原: 此反应涉及添加氢或去除氧。

取代: 此反应涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要形成产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羧酸,而还原可能生成醇 .

科学研究应用

Analytical Chemistry

N-Methylcarfentanil's structural characteristics make it an important subject in analytical chemistry, particularly in the detection and quantification of synthetic opioids. Researchers have developed various methods for analyzing this compound, which are crucial for understanding its prevalence in illicit drug use.

Detection Methods

Recent studies have focused on improving detection methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the identification of this compound in biological samples, which is essential for forensic analysis and public health monitoring.

| Method | Detection Limit | Application |

|---|---|---|

| GC-MS | 10 ng/mL | Identification of synthetic opioids |

| LC-MS | Picogram level | Quantification in biological specimens |

The ability to detect this compound at such low levels is vital for forensic toxicology, particularly in cases of overdose where the presence of multiple substances complicates diagnosis and treatment .

Pharmacological Research

This compound has been evaluated for its pharmacological effects, particularly its analgesic potency compared to other opioids. Its high affinity for mu-opioid receptors suggests potential applications in pain management.

Analgesic Properties

Studies indicate that this compound exhibits a significantly lower effective dose compared to traditional opioids. This characteristic raises concerns regarding its potential for abuse and overdose.

| Compound | ED50 (mg/kg) | Comments |

|---|---|---|

| This compound | 0.01 | Highly potent; risk of respiratory depression |

| Fentanyl | 0.016 | Similar potency; widely used in clinical settings |

Forensic Case Studies

The emergence of this compound in illicit drug markets necessitates comprehensive case studies to understand its impact on public health.

Case Study: Overdose Incidents

A notable case involved multiple overdose incidents linked to counterfeit pills containing this compound. Analysis revealed that these pills were marketed as legitimate medications but contained lethal doses of the synthetic opioid.

- Location: Urban area with high opioid usage

- Outcome: Multiple fatalities; prompted investigation into sourcing and distribution networks

This case highlights the need for enhanced surveillance and rapid response protocols to manage the risks associated with synthetic opioids like this compound .

Public Health Implications

The increasing presence of this compound poses significant challenges for public health initiatives aimed at combating the opioid crisis. Efforts are underway to develop more effective treatment strategies and intervention programs.

NIH HEAL Initiative

The National Institutes of Health's HEAL Initiative focuses on developing new formulations and treatment strategies to address opioid use disorder (OUD) and overdose prevention. This includes exploring longer-acting formulations of opioid antagonists that could counteract the effects of potent opioids like this compound .

作用机制

相似化合物的比较

Carfentanil: A highly potent animal tranquilizer with a quantitative potency approximately 10,000 times that of morphine.

Remifentanil: A potent opioid analgesic used in medical settings.

Uniqueness: N-methyl Norcarfentanil is unique in that it retains reasonable opioid receptor activity despite being significantly less potent than carfentanil . This makes it a valuable compound for research and forensic applications .

属性

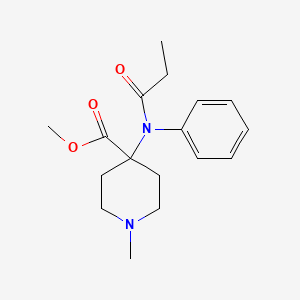

IUPAC Name |

methyl 1-methyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17/h5-9H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEVIELPQLXPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029751 | |

| Record name | N-Methylnorcarfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59708-50-8 | |

| Record name | Methyl 1-methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59708-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcarfentanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059708508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylnorcarfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCARFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEL251JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。